1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone
CAS No.:
Cat. No.: VC4049072
Molecular Formula: C9H6ClNOS
Molecular Weight: 211.67 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone -](/images/structure/VC4049072.png)
Specification
Molecular Formula | C9H6ClNOS |
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Molecular Weight | 211.67 g/mol |
IUPAC Name | 1-(2-chloro-1,3-benzothiazol-5-yl)ethanone |
Standard InChI | InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3 |
Standard InChI Key | GOADXEZFBWBZKY-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone (C₉H₆ClNOS) features a benzothiazole core fused with a ketone group at the 5-position and a chlorine atom at the 2-position. The benzothiazole moiety consists of a six-membered benzene ring fused to a five-membered thiazole ring containing sulfur and nitrogen atoms. The chlorine substituent enhances electrophilicity, while the acetyl group introduces reactivity for further functionalization.
Key Structural Attributes:
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Molecular Formula: C₉H₆ClNOS
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Molecular Weight: 211.67 g/mol
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IUPAC Name: 1-(2-chloro-1,3-benzothiazol-5-yl)ethan-1-one
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The acetyl group (-COCH₃) appears as a singlet at δ 2.6–2.8 ppm. Aromatic protons resonate between δ 7.2–8.3 ppm, with splitting patterns dependent on substitution .
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¹³C NMR: The carbonyl carbon of the acetyl group exhibits a signal at δ 195–205 ppm, while the benzothiazole carbons appear between δ 110–150 ppm .
Infrared (IR) Spectroscopy
A strong absorption band at ~1680 cm⁻¹ corresponds to the ketone (C=O) stretch. The C-Cl vibration appears at ~550–650 cm⁻¹ .
Mass Spectrometry
The molecular ion peak is observed at m/z 212 (C₉H₆ClNOS⁺). Fragment ions at m/z 167 and 139 arise from cleavage of the acetyl group and benzothiazole ring, respectively .
Synthesis and Reaction Pathways
Friedel-Crafts Acylation
A widely used method involves the acylation of 2-chlorobenzo[d]thiazole with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). The reaction proceeds via electrophilic substitution at the 5-position of the benzothiazole ring :
Key Conditions:
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Solvent: Dichloromethane or nitrobenzene
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Temperature: 0–5°C (to minimize side reactions)
Sandmeyer Reaction
An alternative route employs the Sandmeyer reaction to introduce the chlorine substituent post-acyclization. This method is advantageous for regioselective chlorination :
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Acylation: 5-Acetylbenzo[d]thiazole is synthesized via Friedel-Crafts acylation.
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Chlorination: Treatment with CuCl₂/HCl introduces chlorine at the 2-position.
Optimization Note:
Electrophilic Aromatic Substitution
The acetyl group activates the benzothiazole ring toward electrophilic attack. The 5-position is favored due to resonance stabilization from the thiazole nitrogen .
Chlorination Dynamics
Chlorine incorporation at the 2-position is guided by:
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Electronic Effects: The electron-withdrawing nature of the thiazole nitrogen directs electrophiles to the ortho position.
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Steric Factors: Minimal steric hindrance at the 2-position compared to the 4- or 7-positions .
Industrial and Research Applications
Pharmaceutical Intermediate
1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone serves as a precursor for:
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Antiviral Agents: Functionalization at the acetyl group yields prodrugs targeting viral proteases .
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Kinase Inhibitors: Coupling with pyrimidine scaffolds produces tyrosine kinase inhibitors (e.g., for EGFR) .
Material Science
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Luminescent Materials: Coordination with transition metals (e.g., Ru(II)) generates complexes with tunable emission properties .
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Polymer Additives: Incorporation into polyurethanes enhances thermal stability (decomposition temperature >300°C) .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing substitution at the 4- and 7-positions remains a hurdle.
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Scalability: Low yields (<50%) in multi-step syntheses necessitate catalyst optimization .
Research Opportunities
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Computational Modeling: Density functional theory (DFT) studies could predict reactive sites for targeted functionalization.
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In Vivo Studies: Preclinical testing of toxicity and pharmacokinetics is critical for therapeutic development.
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